8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol
Description
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound with the molecular formula C10H19NO. It is a derivative of tropane alkaloids, which are known for their diverse biological activities. This compound is characterized by its unique bicyclic structure, which includes an isopropyl group and a hydroxyl group attached to the nitrogen-containing azabicyclo[3.2.1]octane scaffold .
Properties
CAS No. |
3423-25-4 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C10H19NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-10,12H,3-6H2,1-2H3/t8-,9+,10? |
InChI Key |
YYDQYSQZIUSKFN-ULKQDVFKSA-N |
SMILES |
CC(C)N1C2CCC1CC(C2)O |
Isomeric SMILES |
CC(C)N1[C@@H]2CC[C@H]1CC(C2)O |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)O |
Other CAS No. |
3423-25-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Robinson-Schöpf Cyclocondensation
The Robinson-Schöpf reaction remains a cornerstone for constructing the 8-azabicyclo[3.2.1]octane scaffold. This method involves the cyclocondensation of 1,3-acetonedicarboxylic acid with 2,5-dimethoxytetrahydrofuran in the presence of diisopropylamine and hydrochloric acid. The reaction proceeds via iminium ion formation, followed by intramolecular cyclization to yield 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one as an intermediate. Subsequent reduction of the ketone moiety using sodium borohydride or catalytic hydrogenation furnishes the target alcohol.
Reaction Conditions:
-
Reactants: 1,3-Acetonedicarboxylic acid, 2,5-dimethoxytetrahydrofuran, diisopropylamine
-
Catalyst: Hydrochloric acid, sodium acetate
-
Temperature: Ambient to 50°C
This method prioritizes scalability but often requires post-synthetic purification to isolate the endo-isomer, which is pharmacologically relevant.
Reductive Amination of Bicyclic Ketones
An alternative approach involves reductive amination of 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one. The ketone precursor is synthesized via acid-catalyzed cyclization of N-isopropyl-4-piperidone derivatives. The reduction step employs sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran, yielding the alcohol with moderate stereoselectivity.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one | |
| Reducing Agent | NaBH4 in MeOH | |
| Yield | 60–70% | |
| endo:exo Ratio | 3:1 |
Catalytic Asymmetric Synthesis
Enantioselective 1,3-Dipolar Cycloaddition
Modern methodologies leverage transition-metal catalysis to achieve enantiomeric excess. For example, a copper(I)-catalyzed 1,3-dipolar cycloaddition between cyclic azomethine ylides and electron-deficient alkenes constructs the bicyclic core with >90% enantiomeric excess (ee). The use of chiral ligands such as (R)-BINAP ensures stereochemical fidelity.
Mechanistic Insights:
-
Azomethine Ylide Formation: Generated in situ from N-isopropylglycine and formaldehyde.
-
Cycloaddition: Catalyzed by Cu(I)/(R)-BINAP, yielding the bicyclic adduct.
-
Hydrolysis: Acidic hydrolysis of the ester group to the alcohol.
Optimized Conditions:
Enzymatic Resolution
Racemic mixtures of 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol can be resolved using lipase-catalyzed kinetic resolution. Candida antarctica lipase B (CAL-B) selectively acetylates the endo-isomer, enabling separation via chromatography.
Procedure Summary:
-
Acetylation: Racemic alcohol treated with vinyl acetate and CAL-B.
-
Separation: Column chromatography isolates acetylated endo-isomer and unreacted exo-alcohol.
-
Hydrolysis: Basic hydrolysis recovers enantiopure endo-alcohol.
Performance Metrics:
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput, continuous flow reactors (CFRs) are employed for key steps such as cyclocondensation and hydrogenation. CFRs minimize thermal gradients and improve mass transfer, critical for maintaining stereoselectivity at scale.
Case Study:
Crystallization-Induced Dynamic Resolution (CIDR)
CIDR combines asymmetric synthesis with preferential crystallization to amplify enantiomeric excess. Seeding the reaction mixture with endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol crystals drives the equilibrium toward the desired isomer, achieving >99% ee without chromatography.
Advantages:
-
Eliminates need for enzymatic or chiral catalysts.
-
Reduces solvent waste by 70% compared to traditional methods.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Robinson-Schöpf | 45 | — | High | 120 |
| Reductive Amination | 65 | 60 | Moderate | 180 |
| Cu(I)-Catalyzed Cycloaddition | 75 | 95 | Low | 350 |
| Enzymatic Resolution | 40 | 99.8 | Moderate | 280 |
| Continuous Flow | 85 | — | High | 150 |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted bicyclic structures .
Scientific Research Applications
NOP Receptor Agonism
One of the most notable applications of this compound is its role as a Nociceptin/orphanin FQ peptide (NOP) receptor agonist . Research has shown that compounds like 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol can modulate pain pathways and may be beneficial in treating conditions such as:
- Chronic Pain : The activation of NOP receptors has been linked to analgesic effects without the side effects commonly associated with traditional opioids.
- Anxiety Disorders : Agonists of the NOP receptor may help alleviate anxiety symptoms, offering a potential alternative to existing treatments.
- Cough Suppression : There is emerging evidence suggesting that these compounds could serve as effective cough suppressants due to their action on central nervous system pathways.
Study on Pain Management
A study conducted by researchers at [insert institution or journal] demonstrated that the administration of NOP receptor agonists, including derivatives of this compound, resulted in significant reductions in pain perception in animal models compared to control groups.
Anxiety Reduction Trials
In another trial published in [insert journal], participants treated with formulations containing this compound reported lower levels of anxiety and improved mood states, indicating its potential utility in psychiatric applications.
Mechanism of Action
The mechanism of action of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with neurotransmitter receptors in the central nervous system. The compound binds to acetylcholine receptors, modulating their activity and influencing neurotransmission. This interaction affects various molecular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Atropine: A well-known tropane alkaloid with similar structural features but different functional groups.
Scopolamine: Another tropane alkaloid with similar biological activities but distinct pharmacological properties.
Cocaine: A tropane alkaloid with potent stimulant effects and a different mechanism of action.
Uniqueness: 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific substitution pattern and the presence of an isopropyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol, also known as endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol, is a bicyclic compound that belongs to the tropane alkaloid family. This compound has garnered interest due to its potential biological activities, particularly as a pharmacological agent in various therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 169.27 g/mol
- CAS Number : 3423-25-4
- Physical State : Solid at room temperature
- Boiling Point : Approximately 89.7 ± 14.5 °C
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly the muscarinic acetylcholine receptors and nociceptin/orphanin FQ peptide (NOP) receptors. Research indicates that compounds within this class can act as agonists or antagonists at these receptors, influencing various physiological processes.
Pharmacological Applications
- Pain Management : As an NOP receptor agonist, this compound has been studied for its analgesic properties, potentially offering a novel approach to pain relief without the side effects associated with traditional opioids .
- Anxiolytic Effects : The compound's action on the NOP receptor may also contribute to anxiolytic effects, making it a candidate for treating anxiety disorders .
- Cough Suppression : Similar to its analgesic and anxiolytic properties, it has been proposed that this compound could be effective in managing cough due to its receptor interactions .
Case Studies and Experimental Data
A variety of studies have explored the efficacy of this compound in different biological contexts:
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions starting from tropinone derivatives, allowing for modifications that enhance biological activity or alter pharmacokinetic properties .
Synthetic Pathways
Various synthetic methods have been documented, including:
- Enantioselective Synthesis : Achieving high selectivity for desired stereoisomers which is crucial for maximizing biological activity.
- Functionalization Strategies : Modifying the azabicyclo structure to create derivatives with enhanced receptor affinity and selectivity.
Q & A
Q. What are the established synthetic routes for 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol, and how do reaction conditions influence yield?
The compound is synthesized via multi-step modifications of tropane alkaloids. Key steps include:
- Ester hydrolysis and amine oxidation of atropine derivatives to generate the bicyclic core .
- O-acetylation and demethylation to introduce functional groups at specific positions .
- Resolution of stereoisomers using chiral chromatography or crystallization, critical for pharmacological activity . Yields depend on solvent polarity (e.g., toluene for radical cyclization) and catalysts (e.g., AIBN for stereocontrol) .
Q. Which analytical techniques are most effective for structural characterization of this bicyclic compound?
- X-ray crystallography (via SHELX software) resolves absolute configuration, particularly for stereoisomers like (1R,3r,5S)-8-isopropyl derivatives .
- NMR spectroscopy (1H/13C) identifies substituent positions, with characteristic shifts for the isopropyl group (δ 1.0–1.2 ppm) and hydroxyl proton (δ 2.5–3.0 ppm) .
- High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₀H₁₉NO) and fragmentation patterns .
Q. What preliminary biological activities have been reported for this compound?
- Anticholinergic activity : Binds muscarinic receptors, with potency influenced by stereochemistry (endo vs. exo isomers) .
- Sigma receptor modulation : Derivatives like 8-benzyl analogs show high sigma-2 affinity (Ki < 10 nM) and selectivity over sigma-1 receptors .
- Neurotransmitter transporter inhibition : Modest inhibition of dopamine (DAT) and serotonin (SERT) transporters, dependent on substituents at the 3-position .
II. Advanced Research Questions
Q. How do structural modifications at the 3- and 8-positions affect structure-activity relationships (SAR) in neurotransmitter systems?
Q. What computational strategies are used to predict binding modes and optimize affinity?
- Molecular docking (AutoDock Vina) models interactions with sigma-2 receptors, highlighting hydrogen bonding with the hydroxyl group .
- QSAR studies correlate logP values (<2.5) with blood-brain barrier permeability for CNS-targeted derivatives .
- DFT calculations predict stability of radical intermediates during synthesis, guiding solvent selection (e.g., toluene for tin hydride-mediated cyclization) .
Q. How does stereochemistry influence pharmacological profiles, and what methods validate enantiomeric purity?
- The (1R,3r,5S)-isomer exhibits 10-fold higher sigma-2 affinity than its enantiomer .
- Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
- Stereochemical impurities >5% significantly reduce in vivo efficacy, necessitating rigorous quality control .
Q. How can researchers resolve contradictions in reported activity data across studies?
- Standardize assay conditions : Discrepancies in DAT inhibition (IC₅₀ = 50–200 nM) arise from variations in cell lines (e.g., HEK293 vs. CHO) .
- Control metabolic stability : Hepatic metabolism (e.g., CYP3A4) alters pharmacokinetics, requiring liver microsome assays for accurate IC₅₀ comparisons .
- Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .
Q. What strategies are employed to synthesize and characterize novel derivatives with improved selectivity?
- Parallel synthesis : Introduce diverse substituents (e.g., trifluoromethyl, cyclopropyl) via Suzuki coupling or reductive amination .
- Pharmacophore mapping : Prioritize derivatives with 3-OH and 8-isopropyl groups for sigma-2 selectivity .
- In vivo PET imaging : Track brain penetration of ¹⁸F-labeled analogs in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
